molecular formula C23H24FN3O3S B11051774 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No. B11051774
M. Wt: 441.5 g/mol
InChI Key: ADUKFQFOALXOOA-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[3,4-d][1,3]thiazine core with fluorobenzyl and methoxyphenyl substituents, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d][1,3]thiazine core: This can be achieved through a cyclization reaction involving appropriate thioamide and hydrazine derivatives under controlled conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., bromide) on a fluorobenzyl precursor with the pyrazolo[3,4-d][1,3]thiazine core.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group on the phenyl ring using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups (e.g., ketones) to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the pyrazolo[3,4-d][1,3]thiazine core can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-fluorobenzyl)oxy]phenyl}acrylic acid
  • N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

Uniqueness

Compared to similar compounds, 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness may translate to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C23H24FN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)16-7-10-18(19(11-16)29-4)30-12-15-5-8-17(24)9-6-15/h5-11,13,21H,12H2,1-4H3,(H,26,28)

InChI Key

ADUKFQFOALXOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NN2C(C)C

Origin of Product

United States

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